Methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate
Description
Methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate (CAS: 125369-26-8) is a benzoate ester derivative with the molecular formula C₁₂H₁₂O₅ and a purity of ≥97% . Its structure features a methyl benzoate core substituted at the para position with a 3-methoxy-2,3-dioxopropyl group. The compound is commercially available in quantities ranging from 1g to 25g, indicating its utility in laboratory-scale research .
Properties
IUPAC Name |
methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-16-11(14)9-5-3-8(4-6-9)7-10(13)12(15)17-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMMSKONVUQOBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate can be synthesized through esterification reactions involving benzoic acid derivatives. One common method involves the reaction of 4-hydroxybenzoic acid with methoxyacetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoate derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in biochemical assays and as a reagent in enzyme studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms. In pharmaceutical applications, it may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate with other benzoate derivatives and related compounds, focusing on structural features, synthesis methods, and available characterization data.
Structural Analogues in the Benzoate Ester Family
Compound C1–C7 ()
A series of methyl benzoate derivatives with piperazine-linked quinoline-4-carbonyl substituents (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)) were synthesized and characterized .
- Key Differences: Substituent Complexity: Unlike the target compound’s simple 3-methoxy-2,3-dioxopropyl group, C1–C7 feature bulky quinoline-piperazine moieties. Characterization: C1–C7 were validated via ¹H NMR and HRMS, similar to standard protocols for benzoate esters .
3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-2-hydroxypropyl 4-(benzyloxy)benzoate ()
This compound combines a theophylline derivative with a benzyloxybenzoate ester.
- Key Differences: Functional Groups: The target compound lacks the purine-derived theophylline group and hydroxyl substitution seen here.
Methyl 3-chloro-2-{3-[(2,5-dihydroxy-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dihydroxybenzoate ()
A chlorinated benzoate ester with additional hydroxy and methoxy groups.
- Key Differences :
Methyl 4-[[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoate ()
A coumarin-linked benzoate ester with ethoxy and methyl substituents.
Physicochemical and Functional Comparison
Biological Activity
Methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₁₂O₅
- Molar Mass : 236.22 g/mol
- Density : 1.219 g/cm³
- Melting Point : 81-86 °C
- Boiling Point : 363.5 °C (predicted)
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research on related benzoate derivatives has shown activity against various cancer cell lines by inhibiting critical metabolic enzymes such as malate dehydrogenase (MDH) and targeting hypoxia-inducible factors (HIFs) . These findings suggest that this compound may also possess similar properties.
Enzyme Inhibition
The compound has been associated with the inhibition of specific enzymes linked to cancer metabolism. For example, the inhibition of MDH1 and MDH2 has been demonstrated in related compounds, leading to reduced mitochondrial respiration and HIF-1α accumulation, which are crucial in cancer progression . This suggests that this compound may have potential as a therapeutic agent in cancer treatment.
Case Studies and Research Findings
- Case Study on Enzyme Inhibition :
- Antitumor Efficacy :
- Safety and Toxicity :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
